OC000459 - 851723-84-7

OC000459

Catalog Number: EVT-285351
CAS Number: 851723-84-7
Molecular Formula: C21H17FN2O2
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

OC000459 is a potent, selective, and orally active antagonist of the D prostanoid receptor 2 (DP2), also known as chemoattractant receptor-homologous molecule expressed on T helper 2 (Th2) cells (CRTH2) [, , ]. This receptor is primarily found on Th2 lymphocytes, eosinophils, and basophils []. It plays a crucial role in mediating the recruitment and activation of these cell types in response to prostaglandin D2 (PGD2) []. OC000459 has been investigated for its potential therapeutic applications in various inflammatory conditions, particularly those associated with Th2-mediated immune responses.

Mechanism of Action

OC000459 acts as a competitive antagonist of the DP2 receptor [, ]. By binding to the receptor, it blocks the binding of PGD2, preventing the activation of downstream signaling pathways responsible for the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils [, , ]. This inhibition of DP2-mediated signaling disrupts the inflammatory cascade associated with these cell types.

Physical and Chemical Properties Analysis

The papers primarily focus on the pharmacological profile of OC000459 rather than its detailed physical and chemical properties. Limited information suggests that the compound is orally bioavailable in rats [].

Applications

Asthma

  • Inhibition of Allergen-Induced Responses: OC000459 demonstrated efficacy in reducing the late asthmatic response (LAR) to bronchial allergen challenge in steroid-naïve asthmatic patients []. It also decreased sputum eosinophil counts after allergen challenge, indicating its ability to inhibit allergic inflammation in the airways [, ].
  • Effect on Lung Function: While some studies suggest a potential improvement in lung function (FEV1) with OC000459 treatment, the results have been inconsistent and require further investigation [, ].

Allergic Rhinitis

  • Reduction of Nasal and Ocular Symptoms: A study demonstrated the efficacy of OC000459 in reducing both nasal and ocular symptoms in individuals with allergies exposed to grass pollen []. This finding suggests its potential as a treatment option for allergic rhinoconjunctivitis.

Crohn's Disease

  • Reduction of Intestinal Inflammation: In a mouse model of colitis, OC000459 reduced inflammation scores and decreased pro-inflammatory cytokines []. The study also highlighted the role of eosinophils in intestinal inflammation and suggested that targeting CRTH2 with OC000459 could be a potential therapeutic strategy for Crohn's disease [].

Age-Related Macular Degeneration (AMD)

  • Attenuation of Choroidal Neovascularization (CNV): In a mouse model, OC000459 attenuated laser-induced CNV, a hallmark of wet AMD []. The study also demonstrated a reduction in VEGF levels, a key factor in CNV formation, suggesting a potential mechanism for its therapeutic effect [].

Alzheimer's Disease

  • Mitigation of Alzheimer's Pathology: In a transgenic rat model of Alzheimer's disease, OC000459 treatment mitigated some aspects of Alzheimer's pathology and improved cognitive deficits [, ]. This suggests a potential therapeutic avenue for DP2 antagonists in Alzheimer's disease, although further research is needed [, ].
Future Directions
  • Optimizing Dosing Regimens: Further studies are needed to determine optimal dosing regimens for different disease indications to maximize efficacy and minimize potential side effects [].
  • Exploring Combination Therapies: Investigating the potential of OC000459 in combination with other therapeutic agents could lead to more effective treatment strategies, particularly for complex inflammatory diseases [].
  • Developing Next-Generation DP2 Antagonists: Research focusing on developing next-generation DP2 antagonists with improved potency, selectivity, and pharmacokinetic profiles could lead to more effective and safer treatment options [].

Prostaglandin D2 (PGD2)

  • Compound Description: Prostaglandin D2 (PGD2) is a naturally occurring prostaglandin that acts as an agonist at both the DP1 and DP2 receptors. It plays a crucial role in various physiological processes, including inflammation, allergic reactions, and sleep regulation. In the context of the provided papers, PGD2 is a key mediator of allergic inflammation, acting through the DP2 receptor to induce chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils [, , , ].

13,14-dihydro-15-keto-Prostaglandin D2 (DK-PGD2)

  • Compound Description: DK-PGD2 is a metabolite of PGD2 and a potent agonist of the DP2 receptor. It induces blood eosinophilia and airway eosinophilia in animal models [].
  • Relevance: DK-PGD2 is used in animal models to induce eosinophilia, mimicking allergic inflammation. The fact that OC000459 inhibits DK-PGD2-induced eosinophilia highlights its potential as an anti-inflammatory agent in vivo [].

15-methyl Prostaglandin D2 (15-methyl PGD2)

  • Compound Description: This PGD2 analog acts as a selective agonist for the DP2 receptor. Studies show that 15-methyl PGD2 stimulates VEGF secretion in ARPE-19 cells, an effect suppressed by DP2 antagonists [].
  • Relevance: The use of 15-methyl PGD2 in research helps to isolate and investigate the specific effects mediated by the DP2 receptor. This is particularly important in studies exploring the potential of DP2 antagonists like OC000459 for treating conditions like age-related macular degeneration [].

CAY10471

  • Compound Description: CAY10471 is a selective DP2 antagonist. In preclinical studies, it effectively reduced choroidal neovascularization (CNV) size in a laser-induced CNV mouse model, similar to the effects observed with OC000459 [].
  • Relevance: CAY10471 serves as a pharmacological tool to validate the therapeutic potential of targeting DP2 in ocular diseases like age-related macular degeneration. Its similar effects to OC000459 in the CNV model further strengthen the rationale for developing DP2 antagonists for such conditions [].

Timapiprant

  • Compound Description: Timapiprant is another potent and selective CRTH2 antagonist currently under investigation for the treatment of asthma and other allergic conditions [, , , ]. Similar to OC000459, timapiprant exhibited promising results in reducing airway eosinophilia in patients with severe eosinophilic asthma. Additionally, preclinical studies suggest a potential role for timapiprant in mitigating Alzheimer's disease pathology [].

Setiptiprant, Vidupiprant, AZD-1981

  • Compound Description: These are all DP2 antagonists that have undergone clinical development for asthma treatment but have been discontinued due to lack of efficacy or other developmental challenges [].
  • Relevance: Comparing the clinical outcomes of these compounds with OC000459 helps to understand the factors that determine the success or failure of DP2 antagonists in treating asthma and other allergic diseases. Their discontinuation emphasizes the complexities involved in drug development and highlights the ongoing need for more effective therapies [].

ADC-3680, MK-1029

  • Compound Description: These are newer DP2 antagonists currently under clinical investigation. They show promise in terms of their pharmacological profiles and potential advantages over earlier DP2 antagonists [].
  • Relevance: These compounds represent the continuing evolution of DP2 antagonists as potential therapeutic agents. Their development addresses some limitations of previous DP2 antagonists and offers hope for improved treatment options for patients with asthma and allergic diseases [].

Properties

CAS Number

851723-84-7

Product Name

OC000459

IUPAC Name

2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid

Molecular Formula

C21H17FN2O2

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C21H17FN2O2/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26/h2-10H,11-12H2,1H3,(H,25,26)

InChI Key

FATGTHLOZSXOBC-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3

Solubility

Soluble in DMSO

Synonyms

(5-fluoro-2-methyl-3-quinolin-2-ylmethylindo-1-yl)acetic acid
OC000459

Canonical SMILES

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.